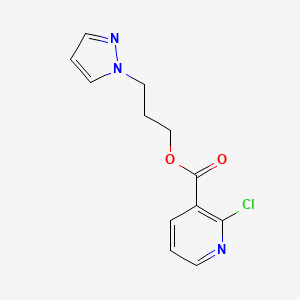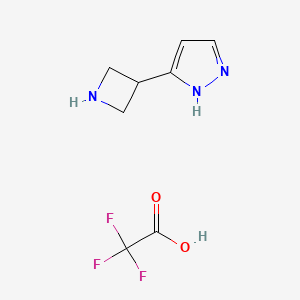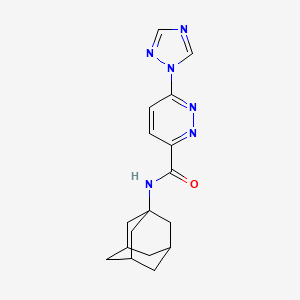
3-Pyrazol-1-ylpropyl 2-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyrazol-1-ylpropyl 2-chloropyridine-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a pyrazole ring attached to a propyl chain, which is further connected to a chloropyridine carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrazol-1-ylpropyl 2-chloropyridine-3-carboxylate typically involves the reaction of 2-chloropyridine-3-carboxylic acid with 3-pyrazol-1-ylpropanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyrazol-1-ylpropyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products with various functional groups replacing the chlorine atom.
Oxidation and Reduction: Modified pyrazole derivatives with altered electronic properties.
Hydrolysis: 2-chloropyridine-3-carboxylic acid and 3-pyrazol-1-ylpropanol.
Applications De Recherche Scientifique
3-Pyrazol-1-ylpropyl 2-chloropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a tool compound in studying various biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 3-Pyrazol-1-ylpropyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity. The chloropyridine moiety can further enhance binding affinity and specificity through halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyrazol-1-ylpropyl 2-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
3-Pyrazol-1-ylpropyl 2-fluoropyridine-3-carboxylate: Contains a fluorine atom in place of chlorine.
3-Pyrazol-1-ylpropyl 2-iodopyridine-3-carboxylate: Features an iodine atom instead of chlorine.
Uniqueness
3-Pyrazol-1-ylpropyl 2-chloropyridine-3-carboxylate is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its halogenated analogs .
Propriétés
IUPAC Name |
3-pyrazol-1-ylpropyl 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c13-11-10(4-1-5-14-11)12(17)18-9-3-8-16-7-2-6-15-16/h1-2,4-7H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFILRZZXPSLIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-2,4-difluorobenzenesulfonohydrazide](/img/structure/B2913278.png)

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2913282.png)

![7-benzyl-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)



![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2913289.png)

![6-ethyl-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2913291.png)

![9a-phenyl-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B2913296.png)
![2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2913299.png)
